3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one
Description
3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a brominated indole derivative characterized by a 7-bromo substitution on the indole ring and an aminomethyl (-CH2NH2) group at position 2. Its molecular formula is C9H9BrN2O, with a CAS number of 412332-18-4 .
Properties
Molecular Formula |
C9H9BrN2O |
|---|---|
Molecular Weight |
241.08 g/mol |
IUPAC Name |
3-(aminomethyl)-7-bromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C9H9BrN2O/c10-7-3-1-2-5-6(4-11)9(13)12-8(5)7/h1-3,6H,4,11H2,(H,12,13) |
InChI Key |
LCEHTKHGBVATQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C2CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 7-bromoindole and formaldehyde.
Formation of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where 7-bromoindole reacts with formaldehyde and a primary amine under acidic conditions.
Cyclization: The intermediate product undergoes cyclization to form the final indole structure.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products:
Oxidation Products: Imines, oximes.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted indole derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
- This compound serves as a crucial intermediate in the synthesis of more complex indole derivatives. Its functional groups allow for various chemical reactions, including substitution and cyclization, which are essential in organic synthesis.
Synthetic Routes
- The synthesis typically involves a Mannich reaction where 7-bromoindole reacts with formaldehyde and a primary amine under acidic conditions. This process introduces the aminomethyl group and facilitates the formation of the indole structure.
Biological Research
Antimicrobial Properties
- Research indicates that compounds similar to 3-(aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one exhibit antimicrobial activities. For instance, studies have shown that related indole derivatives possess significant inhibitory effects against resistant strains of bacteria such as Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL .
Anticancer Activity
- The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, certain derivatives have demonstrated potent antiproliferative activity against rapidly dividing cells, suggesting potential applications in cancer therapy .
Pharmaceutical Development
Lead Compound in Drug Discovery
- Due to its biological activity, this compound is being explored as a lead compound for drug development. Its structural characteristics make it suitable for modifications that could enhance its pharmacological properties .
Mechanism of Action
- The compound interacts with various molecular targets within biological systems. It may affect signaling pathways related to cell growth and apoptosis, contributing to its potential therapeutic effects.
Industrial Applications
Synthesis of Dyes and Pigments
- Beyond pharmaceutical applications, this compound is also utilized in the production of dyes and pigments due to its unique chemical properties. Its reactivity allows for the development of colorants used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related brominated indole derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Variations and Molecular Features
Table 1: Structural and Molecular Comparison
Key Observations:
- Bromine Position : The 7-bromo substitution in the target compound contrasts with 5-bromo analogs (e.g., ), which may influence electronic distribution and binding affinity to biological targets.
- Aminomethyl Group: The 3-CH2NH2 group in the target compound provides a primary amine for hydrogen bonding and ionic interactions, distinguishing it from non-polar (e.g., CH3 in ) or bulky substituents (e.g., PhCOCH2 in ).
- Scaffold Differences : Isoindole derivatives (e.g., ) exhibit altered nitrogen positioning, affecting ring planarity and interaction with enzymes or receptors.
Physicochemical Properties
- Solubility: The aminomethyl group in the target compound likely improves aqueous solubility compared to methyl- or phenyl-substituted analogs .
- Stability : Primary amines (as in the target compound) may require protection during synthesis to prevent oxidation, whereas hydroxyl groups (e.g., ) could participate in tautomerism or hydrogen bonding .
Insights:
- Brominated indoles with polar substituents (e.g., -OH in ) may act as antioxidants, while thiazole hybrids (e.g., ) show promise in antiviral therapy.
Biological Activity
3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This indole derivative has been studied for its effects on various biological targets, including its anticancer properties and neuroprotective effects. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C10H10BrN2O
- Molecular Weight: 252.1 g/mol
This compound features a bromine atom at the 7-position of the indole ring, which is significant for its biological activity.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. A study demonstrated that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound showed significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
- Mechanisms of Action : The anticancer effects appear to be mediated through:
- Induction of apoptosis via activation of caspases.
- Inhibition of specific kinases involved in cell cycle regulation.
- Disruption of mitochondrial membrane potential leading to cell death.
Neuroprotective Effects
In addition to its anticancer activity, this compound has been evaluated for neuroprotective effects. It has shown potential in models of neurodegenerative diseases:
- Mechanism : The compound may exert neuroprotective effects by:
- Reducing oxidative stress through the modulation of reactive oxygen species (ROS).
- Inhibiting neuroinflammation by downregulating pro-inflammatory cytokines.
- Case Studies : In animal models of Alzheimer's disease, treatment with this compound resulted in improved cognitive function and reduced amyloid plaque formation.
Data Summary
| Biological Activity | Cell Lines/Models | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | ~10 µM | Apoptosis induction |
| A549 (Lung) | ~12 µM | Kinase inhibition | |
| Neuroprotection | Alzheimer's Model | N/A | Oxidative stress reduction |
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Crystallographic Studies : High-throughput screening identified this compound as a candidate with favorable binding properties to target enzymes involved in cancer progression .
- Mechanism-Based Approaches : The compound's structural modifications have been explored to enhance its activity against specific cancer types and improve its pharmacokinetic properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(Aminomethyl)-7-bromo-2,3-dihydro-1H-indol-2-one, and how can purity be ensured?
- Methodology : A multi-step synthesis approach is recommended. For example, brominated indole derivatives can be synthesized via nucleophilic substitution or cycloaddition reactions. A typical protocol involves dissolving intermediates in PEG-400/DMF mixtures, followed by CuI-catalyzed coupling (e.g., azide-alkyne cycloaddition) and purification via flash column chromatography (70:30 ethyl acetate/hexane) . Post-synthesis, residual solvents like DMF should be removed under vacuum at 90°C. Purity validation requires , , and HRMS analysis .
Q. What spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodology :
- NMR : Assign protons and carbons using (δ 7.5–6.5 ppm for aromatic protons) and (e.g., carbonyl at ~180 ppm) .
- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond lengths, angles, and hydrogen bonding. For example, SHELXTL can handle twinned or high-resolution macromolecular data .
- TLC : Monitor reaction progress with ethyl acetate/hexane (R ≈ 0.3) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically studied for this compound’s bioactivity?
- Methodology :
- Derivatization : Introduce substituents (e.g., alkylation at the aminomethyl group) via one-pot multicomponent reactions (e.g., [3+2] cycloadditions) to generate analogs .
- Bioassays : Screen derivatives against bacterial/fungal strains (e.g., Gram-negative E. coli and P. vulgaris) using MIC assays. Compare results with computational predictions (e.g., molecular docking) .
- Data analysis : Use multivariate statistics to correlate substituent electronic properties (Hammett σ values) with activity trends .
Q. How can discrepancies between crystallographic data and computational models be resolved?
- Methodology :
- Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate with R < 5% and CC1/2 > 90% .
- DFT optimization : Compare experimental bond lengths/angles (from XRD) with B3LYP/6-31G(d,p)-optimized geometries. Discrepancies >0.05 Å may indicate crystal packing effects .
- Electrostatic potential maps : Overlay experimental (XRD) and DFT-calculated electrostatic surfaces to identify polarization discrepancies .
Q. What computational strategies are effective for predicting electronic properties and reactivity?
- Methodology :
- DFT parameters : Calculate HOMO-LUMO gaps, ionization potential (IP), and electrophilicity index (ω) using Gaussian-03 with B3LYP/6-31G(d,p). For example, a low HOMO-LUMO gap (<4 eV) suggests high reactivity .
- Mulliken charges : Identify nucleophilic/electrophilic sites (e.g., aminomethyl group as a nucleophile) to guide functionalization .
- MD simulations : Use AMBER to assess solvation effects on reactivity in aqueous vs. DMSO environments.
Q. How can contradictions in pharmacological data (e.g., in vivo vs. in silico) be addressed?
- Methodology :
- Retrospective analysis : Compare in vivo neurotropic activity (e.g., rodent models) with in silico ADMET predictions (e.g., BBB permeability via SwissADME). Discrepancies may arise from unmodeled metabolic pathways .
- Metabolite profiling : Use LC-MS to identify active metabolites not accounted for in silico.
- Dose-response validation : Re-test in vitro activity at physiologically relevant concentrations (e.g., 1–10 µM) to align with computational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
